N,N-Dimethylsulfamide

Übersicht

Beschreibung

N,N-Dimethylsulfamide (DMS) is a byproduct of Tolylfluanide fungicide decomposition found in some waters . It is formed from two fungicidal substances: tolylfluanid and dichlofluanid . Upon ozonization, it becomes a precursor for carcinogenic Nitrosodimethylamine .

Synthesis Analysis

The polar degradation product N,N-dimethylsulfamide (DMS) is formed by degradation of the pesticide tolylfluanid . The study presents a fast, sensitive, and robust method for the determination of DMS in water based on ultraperformance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) .

Molecular Structure Analysis

During ozonation of drinking water, the fungicide metabolite N,N-dimethylsulfamide (DMS) can be transformed into a highly toxic product, N-nitrosodimethylamine (NDMA) .

Chemical Reactions Analysis

During ozonation of drinking water, the fungicide metabolite N,N-dimethylsulfamide (DMS) can be transformed into a highly toxic product, N-nitrosodimethylamine (NDMA) . The transformation of N,N-dimethylsulfamide into NDMA was proposed .

Physical And Chemical Properties Analysis

N,N-Dimethylsulfamide is a byproduct of Tolylfluanide fungicide decomposition found in some waters . More than 600 samples of drinking water, surface water, and groundwater have been examined successfully with this method in the Rhine and Ruhr region of North Rhine Westphalia (Germany). Approximately 65% of analyzed samples contained measurable amounts of DMS at concentrations up to 63 µg/L .

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry and Environmental Monitoring

DMS serves as a precursor for the formation of N-nitrosodimethylamine (NDMA) , a potent carcinogen. Researchers have developed methods to extract and quantify DMS from groundwater samples using solid-phase extraction coupled with liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) . This technique enables detection at nano-scale concentrations, making it crucial for environmental monitoring.

Water Treatment and Fate Assessment

Laboratory-scale and field investigations have explored DMS’s fate during drinking water treatment. Unfortunately, conventional methods like riverbank filtration, activated carbon filtration, and oxidation procedures struggle to remove DMS effectively . Understanding its behavior in water treatment processes is essential for ensuring safe drinking water.

Natural Attenuation in Soil

DMS is a soil metabolite formed from fungicidal substances like tolylfluanid and dichlofluanid. Coupled modeling approaches help calculate DMS concentrations along flow pathways from treated fields to sampling sites . Investigating natural attenuation mechanisms aids in managing pesticide residues.

Groundwater Contamination Assessment

Despite being a degradation product of fungicides, DMS remains a frequent pollutant in Danish drinking water wells . Researchers study its occurrence, transport, and persistence to assess contamination risks and develop mitigation strategies.

Wirkmechanismus

Target of Action

N,N-Dimethylsulfamide (DMS) is a prevalent environmental metabolite of the fungicide tolylfluanid It’s known that dms can be transformed into a highly toxic product, n-nitrosodimethylamine (ndma), during ozonation of drinking water .

Mode of Action

The mode of action of DMS primarily involves its transformation into NDMA. This transformation occurs when DMS interacts with hypobromous acid (HOBr), generated by ozone oxidation of naturally occurring bromide . The deprotonated DMS anion reacts with HOBr, forming Br-DMS anion . The anionic Br-DMS bromamine can then react with ozone, forming a reaction intermediate . This intermediate undergoes immediate reaction, leading to the formation of NDMA .

Biochemical Pathways

The biochemical pathway of DMS involves its transformation into NDMA. This process is facilitated by the presence of ozone and bromide in the environment . The transformation involves several steps, including the bromination of the deprotonated DMS anion and its subsequent reaction with ozone .

Pharmacokinetics

It’s known that dms is highly mobile and persistent in the environment .

Result of Action

The primary result of DMS’s action is the formation of NDMA, a highly toxic compound . High concentrations of NDMA in drinking water have led to the shutdown of at least one full-scale ozonation treatment plant .

Action Environment

The action of DMS is influenced by environmental factors such as the presence of ozone and bromide. The transformation of DMS into NDMA is facilitated by the ozonation of drinking water, a process commonly used in water treatment plants . The presence of bromide in the environment also plays a crucial role in this transformation .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[methyl(sulfamoyl)amino]methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O2S/c1-4(2)7(3,5)6/h1-2H3,(H2,3,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHAHUAQAJVBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

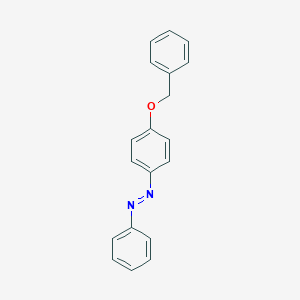

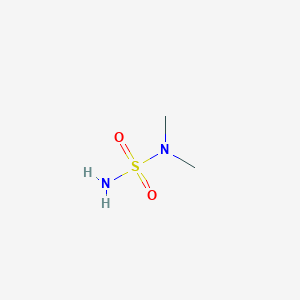

CN(C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

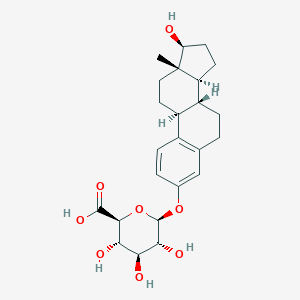

Molecular Formula |

C2H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074735 | |

| Record name | N,N-Dimethylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethylsulfamide | |

CAS RN |

3984-14-3 | |

| Record name | N,N-Dimethylsulfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003984143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (dimethylsulfamoyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLSULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UH49VX43K7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: N,N-Dimethylsulfamide (N,N-DMS) is a common groundwater contaminant originating from the degradation of fungicides such as tolylfluanide and dichlofluanid. [, ] These fungicides were used in various applications, including wood preservation, agriculture, and antifouling paints for boats. [] Although most products containing these fungicides are now prohibited, their legacy persists in the environment, leading to the presence of N,N-DMS in groundwater.

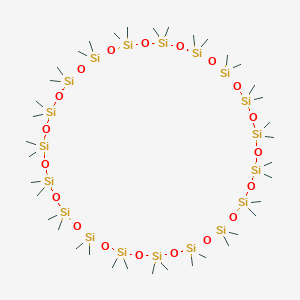

A: The molecular formula of N,N-Dimethylsulfamide is C2H8N2O2S. Its molecular weight is 124.16 g/mol. Spectroscopic data, particularly vibrational spectra, including infrared and Raman, have been studied for N,N-Dimethylsulfamide and its deuterated counterparts. [] These studies provide valuable information about the compound's structure and vibrational modes. Furthermore, ¹⁴N Nuclear Quadrupole Resonance (NQR) studies have provided insights into the electronic environment of nitrogen atoms within the N,N-DMS molecule. []

A: N,N-Dimethylsulfamide is highly persistent in the environment and exhibits high mobility in soil, making it challenging to remove through conventional water treatment methods. [] Studies have shown its persistence and mobility in various soil types, including clayey till. []

A: Research indicates that N,N-Dimethylsulfamide exhibits negligible sorption in various silty soils, with a K′tot (total sorption coefficient) close to zero. [] Conversely, compounds like methabenzthiazuron (MBT) and imidacloprid (IMI) demonstrate significant sorption and aging effects in similar soils. [] This difference in behavior highlights the unique properties of N,N-DMS in soil environments.

A: Conventional drinking water treatment methods, such as riverbank filtration, activated carbon filtration, flocculation, and oxidation using hydrogen peroxide, potassium permanganate, chlorine dioxide, or UV irradiation, are ineffective in removing N,N-DMS. [] Even nanofiltration shows insufficient removal efficiency. []

A: Ozonation of water containing N,N-DMS can lead to the formation of N-nitrosodimethylamine (NDMA), a carcinogenic compound. [, , , , ] The reaction involves the oxidation of bromide ions by ozone to form hypobromous acid (HOBr). [, ] HOBr then reacts with the deprotonated N,N-DMS anion, ultimately leading to the formation of NDMA. [] Quantum chemical calculations have provided detailed insights into the reaction mechanism and intermediates involved in this process. [, ]

A: While ozonation produces NDMA, disinfection with hypochlorous acid completely degrades N,N-DMS into currently unidentified byproducts. [, ] Further research is needed to characterize these chlorination transformation products and assess their potential environmental and health impacts.

A: Sensitive and reliable analytical methods are crucial for monitoring N,N-DMS levels in water. Liquid chromatography tandem mass spectrometry (LC-MS/MS) is commonly employed for quantifying trace amounts of this compound. [, ] Various sample preparation techniques, such as large volume direct injection (LVDI) coupled with solid-phase extraction (SPE), are often used to extract and concentrate N,N-DMS from aqueous matrices before LC-MS/MS analysis. [, ] Accurate quantification necessitates addressing matrix effects on electrospray ionization (ESI) during LC-MS/MS analysis. []

A: While the exact connection between urban areas and N,N-DMS contamination requires further investigation, research suggests urban areas could be potential sources of this contaminant in groundwater. [] This highlights the need for more comprehensive studies to understand the contribution of different sources to N,N-DMS levels in urban water systems.

A: N,N-Dimethylsulfamide reacts with 1,3-diethyl-4,5-dihydroxyimidazolidin-2-one under high pressure to yield N-(1,3-diethyl-5-hydroxy-2-oxo-4-imidazolidinyl)-N,N'-dimethylsulfamide and 2,4-dimethyl-6,8-diethyl-3-thia-2,4,6,8-tetraazabicyclo[3.3.0]octan-7-one 3,3-dioxide. [] This example demonstrates the use of N,N-DMS as a reactant in organic synthesis to create more complex molecules.

A: Yes, N,N-dimethylsulfamide derivatives have been explored for their potential in pharmaceutical applications. For instance, research has investigated 10H-pyrazino[2,3-b][1,4]benzothiazine derivatives containing the N,N-dimethylsulfamide moiety. [] These compounds exhibited promising inhibitory activity against intercellular adhesion molecule-1 (ICAM-1), suggesting their potential for treating inflammatory diseases. []

A: N,N-Dimethylsulfamide has found use in synthesizing new spirocyclic N,N′-dimethylsulfamide-substituted phosphorus compounds and N,N′-dimethylsulfamide-bridged diphosphorus compounds. [] This highlights the versatility of N,N-DMS as a building block in synthesizing various organophosphorus compounds, expanding its potential applications in synthetic chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6]-Gingerol](/img/structure/B133885.png)

![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)